molecular formula C10H13FO3S B13262449 3-(Benzyloxy)propane-1-sulfonyl fluoride

3-(Benzyloxy)propane-1-sulfonyl fluoride

Cat. No.: B13262449
M. Wt: 232.27 g/mol
InChI Key: BMVOKUSPEKRKAG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in various fields of scientific research due to its unique chemical properties. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in organic synthesis, chemical biology, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)propane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to produce sulfonyl fluorides .

Industrial Production Methods

Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride (KF), sulfuryl fluoride (SO2F2), and phase transfer catalysts like 18-crown-6-ether .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)propane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This reactivity is particularly useful in covalent modification of proteins and enzymes, where the sulfonyl fluoride group can form stable covalent bonds with active-site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)propane-1-sulfonyl fluoride stands out due to its specific structural features, which provide unique reactivity and stability compared to other sulfonyl fluorides. Its benzyloxy group offers additional synthetic versatility, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H13FO3S

Molecular Weight

232.27 g/mol

IUPAC Name

3-phenylmethoxypropane-1-sulfonyl fluoride

InChI

InChI=1S/C10H13FO3S/c11-15(12,13)8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

BMVOKUSPEKRKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCS(=O)(=O)F

Origin of Product

United States

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